molecular formula C12H12O3 B3241617 3-Methoxy-2,7-dimethyl-4H-chromen-4-one CAS No. 147590-73-6

3-Methoxy-2,7-dimethyl-4H-chromen-4-one

Cat. No.: B3241617
CAS No.: 147590-73-6
M. Wt: 204.22 g/mol
InChI Key: DFHXXMIEKMRRSY-UHFFFAOYSA-N
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Description

3-Methoxy-2,7-dimethyl-4H-chromen-4-one is a chemical compound belonging to the chromone family Chromones are a class of compounds characterized by a benzopyranone structure, which is a fusion of a benzene ring and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,7-dimethyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2,7-dimethylchromone with methanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

Another approach involves the use of resorcinol and 3-chloropropanoic acid to form 7-hydroxychroman-4-one, which is then reacted with 2-methylbut-3-yn-2-ol to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are often selected to minimize environmental impact and enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,7-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromone structure to chromanol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Methoxy-2,7-dimethyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-2,7-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it has been reported to induce apoptosis in cancer cells by interacting with tubulin at the colchicine binding site, thereby inhibiting tubulin polymerization and causing cell cycle arrest at the G2/M phase . This leads to caspase-dependent apoptotic cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-3-hydroxy-6-methoxy-2,2-dimethyl-4H-1-benzopyran-4-one
  • 7-Hydroxychroman-4-one
  • 4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one

Uniqueness

3-Methoxy-2,7-dimethyl-4H-chromen-4-one is unique due to its specific substitution pattern on the chromone ring, which imparts distinct chemical and biological properties. Its methoxy and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methoxy-2,7-dimethylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-4-5-9-10(6-7)15-8(2)12(14-3)11(9)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHXXMIEKMRRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256661
Record name 3-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147590-73-6
Record name 3-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147590-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2,7-dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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